3-Bromo-2-methoxy-5-methylbenzoic acid
Description
Significance of Aryl Carboxylic Acids as Versatile Synthetic Scaffolds
Aryl carboxylic acids, or benzoic acids, are a fundamental class of organic compounds, characterized by a carboxyl group (–COOH) attached to an aromatic ring. Their importance in organic synthesis is immense, stemming from their widespread availability, inherent stability, and versatile reactivity. chemicalbook.comscbt.com These compounds serve as crucial precursors for a vast array of more complex molecules. bldpharm.combiosynth.com The carboxyl group can be readily transformed into other functional groups such as esters, amides, acid halides, and alcohols, making aryl carboxylic acids indispensable starting materials. sigmaaldrich.com Furthermore, the carboxyl group itself can act as a directing group in C-H activation chemistry, enabling the selective functionalization of the aromatic ring. sigmaaldrich.com Their applications span numerous industries, including the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. scbt.comchemicalbook.com
Overview of Halogenated and Alkoxy-Substituted Aromatic Systems in Chemical Research
The introduction of halogen atoms and alkoxy groups onto an aromatic ring profoundly influences the molecule's physical, chemical, and biological properties. Halogenated aromatic compounds are prevalent in pharmaceuticals, advanced materials, and various industrial chemicals. chemicalbook.comsigmaaldrich.com The carbon-halogen bond, while generally stable, can participate in a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental tools for constructing complex carbon-carbon and carbon-heteroatom bonds. The nature and position of the halogen can fine-tune the electronic and steric properties of the molecule. bldpharm.com
Similarly, alkoxy groups (–OR), such as the methoxy (B1213986) group (–OCH₃), are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution, directing incoming groups primarily to the ortho and para positions. uni.luchemspider.com This activating effect is due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring. chemspider.com This property is extensively utilized in synthetic chemistry to control the regioselectivity of reactions. Alkoxy-substituted aromatics are key structural motifs in many natural products and pharmacologically active compounds.
Structural and Synthetic Relevance of 3-Bromo-2-methoxy-5-methylbenzoic Acid in Advanced Chemical Transformations
While detailed research findings on this compound are not extensively documented in publicly available literature, its structural and synthetic relevance can be inferred from its constituent functional groups. The molecule combines the features of a carboxylic acid, a halogenated aromatic, and an alkoxy-substituted benzene ring, suggesting its potential as a multifunctional synthetic intermediate.
The compound, with CAS Number 73469-58-6 uni.lu, possesses several reactive sites. The carboxylic acid group allows for standard transformations into esters, amides, and other derivatives. The bromine atom at the 3-position serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position. The methoxy group at the 2-position and the methyl group at the 5-position electronically influence the reactivity of the aromatic ring and provide steric hindrance that can direct the outcome of further substitution reactions.
The specific arrangement of these substituents—the bromine meta to the carboxylic acid and ortho to the methoxy group—creates a unique electronic and steric environment. This distinct substitution pattern could be exploited for the regioselective synthesis of highly functionalized aromatic compounds that might be difficult to access through other routes. Its utility could lie in the synthesis of complex molecular scaffolds for drug discovery or materials science, where precise control over substitution is paramount. For instance, it could serve as a key intermediate in the synthesis of complex heterocyclic systems or poly-substituted aromatic compounds.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 73469-58-6 uni.lu |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | This compound |
(Note: Properties are based on available supplier data and may be computed rather than experimentally determined.)
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSSKBXKQGIRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Methoxy 5 Methylbenzoic Acid
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. leah4sci.comyoutube.compearson.com For 3-Bromo-2-methoxy-5-methylbenzoic acid, the analysis suggests several potential synthetic pathways.
A primary disconnection strategy involves the functional group interconversion of the carboxylic acid and the introduction of the bromo and methoxy (B1213986) substituents. Key precursors identified through this analysis include:
2-Hydroxy-5-methylbenzoic acid: This precursor allows for the sequential introduction of the bromine and methoxy groups. The hydroxyl group can direct the bromination and can later be methylated.
2-Methoxy-5-methylbenzoic acid: This precursor would require a highly regioselective bromination at the C3 position, which can be challenging due to the directing effects of the existing substituents.
3-Bromo-5-methylbenzoic acid: This would necessitate the introduction of a hydroxyl group at the C2 position, followed by methylation.
The selection of the most strategic precursor depends on the efficiency and regioselectivity of the subsequent chemical transformations.
Regioselective Bromination Approaches
Achieving the desired regiochemistry during bromination is a critical step in the synthesis of this compound. The substitution pattern of the aromatic ring dictates the position of the incoming electrophile.
Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. pressbooks.publibretexts.org In the context of synthesizing the target molecule, direct bromination of a precursor like 2-methoxy-5-methylbenzoic acid would be governed by the directing effects of the substituents. The methoxy group is a strong ortho-, para-director, while the methyl group is also an ortho-, para-director, and the carboxylic acid is a meta-director. The position targeted for bromination (C3) is ortho to the methoxy group, making direct bromination a plausible, though potentially non-selective, route.
The use of molecular bromine (Br₂) often requires a Lewis acid catalyst like FeBr₃ to increase the electrophilicity of the bromine. pressbooks.pub However, for highly activated rings, such as those containing a methoxy group, the reaction can sometimes proceed without a catalyst. pearson.com A documented synthesis of 5-Bromo-2-methylbenzoic acid involves the reaction of 2-methylbenzoic acid with bromine in concentrated sulfuric acid, yielding a mixture of isomers. chemicalbook.com Similarly, the bromination of m-anisic acid with bromine in acetic acid is a known method to produce 2-bromo-5-methoxybenzoic acid. prepchem.com Another approach uses N-bromosuccinimide (NBS) as the brominating agent, which can offer milder reaction conditions. nih.gov
A synthesis of methyl 3-bromo-2-hydroxy-5-methylbenzoate has been achieved by treating methyl 2-hydroxy-5-methylbenzoate with bromine and sodium acetate (B1210297) in acetic acid. chemicalbook.com This demonstrates the feasibility of brominating a related precursor.
Transition Metal-Catalyzed Directed Bromination
Modern synthetic methods offer greater control over regioselectivity through transition metal catalysis. Palladium-catalyzed C-H activation has emerged as a powerful tool for the directed halogenation of aromatic compounds. nih.govrsc.org These methods often utilize a directing group to guide the catalyst to a specific C-H bond. For benzoic acid derivatives, the carboxylic acid group itself can act as a directing group.
Recent research has demonstrated the palladium(II)-catalyzed meta-C–H bromination of benzoic acid derivatives using N-bromophthalimide (NBP) as the bromine source. nih.govrsc.orgresearchgate.net This approach allows for the functionalization of positions that are not easily accessible through classical electrophilic substitution. While this specific methodology targets the meta position relative to the directing group, modifications to the ligand and reaction conditions can potentially alter the regioselectivity. Ruthenium catalysts have also been employed for meta-selective C-H bromination, expanding the toolkit for synthesizing complex aromatic compounds. nih.gov
Oxidative Bromination Techniques
Oxidative bromination offers an alternative to using molecular bromine, often employing a bromide salt in conjunction with an oxidant. jalsnet.com A common system involves the use of hydrogen bromide (HBr) and an oxidant like dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.netgaylordchemical.comacs.org This in-situ generation of the electrophilic bromine species can lead to milder reaction conditions and improved selectivity.
Copper salts can act as catalysts in these oxidative bromination reactions, facilitating the process. rsc.org The choice of oxidant and catalyst can be crucial in controlling the reaction's outcome. These techniques have been successfully applied to a variety of aromatic substrates, including those with sensitive functional groups.
Methoxy Group Introduction and Functionalization
The introduction of the methoxy group is a key step in the synthesis of this compound. This is typically achieved through the alkylation of a corresponding hydroxyl group.
O-Alkylation Strategies
O-alkylation, specifically methylation, of a phenolic hydroxyl group is a common and well-established transformation in organic synthesis. organic-chemistry.org The Williamson ether synthesis is a classic method involving the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate (B86663).
For a precursor such as 3-bromo-2-hydroxy-5-methylbenzoic acid, the phenolic proton is acidic and can be readily removed by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate). The resulting phenoxide can then be reacted with a methylating agent to yield the desired this compound. The ester of the carboxylic acid is often used to avoid competing reactions. For instance, the hydrolysis of methyl 3-bromo-2-methylbenzoate to 3-bromo-2-methylbenzoic acid is achieved using lithium hydroxide in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com
Aryl Ether Formation
The creation of the 2-methoxy group, an aryl ether, is a critical step in the synthesis of this compound. This transformation typically starts from a precursor containing a hydroxyl group at the C2 position, such as 3-Bromo-2-hydroxy-5-methylbenzoic acid. sigmaaldrich.com Two classical and widely employed methods for this O-methylation are the Williamson Ether Synthesis and the Ullmann Condensation.
The Williamson Ether Synthesis is a versatile and common method for preparing ethers. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide. masterorganicchemistry.comyoutube.com In this context, the phenolic hydroxyl group of the benzoic acid precursor is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic sodium phenoxide. youtube.com This intermediate then reacts with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield the desired methoxy group. The reaction works best with primary alkyl halides like methyl iodide to avoid competing elimination reactions. masterorganicchemistry.com
The Ullmann Condensation provides an alternative, copper-catalyzed route to aryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org While traditionally used to couple aryl halides with phenols, a variation can be used to methylate a hydroxyl group. However, for the synthesis of this compound, the Williamson method is generally more direct, as the Ullmann reaction is more commonly applied for coupling a phenol (B47542) to an aryl halide, rather than methylating a phenol. sciencemadness.org The classic Ullmann conditions often require high temperatures and polar aprotic solvents like DMF or nitrobenzene. wikipedia.org Modern modifications have introduced more efficient soluble copper catalysts that can operate under milder conditions. wikipedia.orgnih.gov
| Method | General Reaction | Key Reagents | Mechanism | Typical Conditions |
|---|---|---|---|---|
| Williamson Ether Synthesis | Ar-OH + Base → Ar-O⁻ → Ar-OCH₃ | Base (e.g., NaH), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | SN2 | Often run at or slightly above room temperature in a polar aprotic solvent (e.g., THF, DMF). chemicalbook.com |
| Ullmann Condensation | Ar-X + R-OH + Cu Catalyst → Ar-OR | Copper Catalyst (e.g., CuI, Cu powder), Base (e.g., K₂CO₃, Cs₂CO₃) | Reductive Elimination from a Cu(III) intermediate | Often requires high temperatures (>150 °C) and polar aprotic solvents (e.g., DMF, Pyridine). wikipedia.org |
Methyl Group Functionalization and Modification
The methyl group at the C5 position of the benzene (B151609) ring is a potential site for further chemical modification. While it is a constituent of the final target molecule, understanding its reactivity is essential for synthetic planning and for the potential creation of derivatives. The primary transformations of a benzylic methyl group are oxidation and halogenation.
Oxidation: The methyl group can be oxidized to various states, most commonly to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group into a carboxyl group. chemicalbook.com For instance, the synthesis of 3-bromo-5-methylbenzoic acid can be achieved by the selective oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene (B43891) using KMnO₄ in a pyridine-water mixture. chemicalbook.com This highlights that under controlled conditions, a methyl group on the ring can be converted to the acid, a key step in forming benzoic acid derivatives. ncert.nic.in
Halogenation: The methyl group can also undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light. This reaction selectively introduces a bromine atom onto the methyl group, forming a bromomethyl (-CH₂Br) group. The compound 3-Bromo-2-(bromomethyl)-5-methoxybenzoic acid is an example of a product resulting from such a transformation. bldpharm.com This benzylic bromide is a versatile intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functional groups.
| Reaction Type | Typical Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | A method to form a benzoic acid derivative from a toluene (B28343) precursor. chemicalbook.com |
| Radical Halogenation | N-Bromosuccinimide (NBS), Initiator (AIBN, BPO) | Benzylic Halide (-CH₂Br) | Creates a reactive site for further nucleophilic substitution. bldpharm.com |
Carboxylation Reactions for Benzoic Acid Formation
The introduction of the carboxylic acid (-COOH) functionality onto the aromatic ring is a defining step in synthesizing any benzoic acid. There are several established methods for this transformation, with the most common being the oxidation of a benzylic carbon or the carboxylation of an organometallic intermediate.
Oxidation of an Alkylbenzene: A widely used and often cost-effective method is the oxidation of a methyl group attached to the benzene ring. As discussed previously, reagents like potassium permanganate (KMnO₄) are effective for converting a methylbenzene precursor into the corresponding benzoic acid. chemicalbook.com The reaction proceeds by oxidizing the benzylic carbon. This method is robust but can be limited by the presence of other functional groups that are also sensitive to strong oxidizing agents.
Carboxylation of an Organometallic Reagent: This method offers a different strategic approach. It involves first creating an organometallic species, such as an organolithium or Grignard reagent, at the desired position on the ring. This is typically done through direct metalation with a strong base or by reacting an aryl halide with a metal like magnesium or lithium. The resulting highly nucleophilic arylmetal compound is then treated with carbon dioxide (CO₂), often from dry ice, followed by an acidic workup to yield the carboxylic acid. For example, one could theoretically form a Grignard reagent from a bromo-substituted precursor and react it with CO₂. sciencemadness.org However, the regioselectivity of this approach depends heavily on the starting material and the directing effects of existing substituents.
Multi-Step Convergent and Linear Synthesis Pathways
The assembly of a polysubstituted molecule like this compound is typically achieved through a linear synthetic sequence, where functional groups are introduced or modified one after another on a single starting material.
A plausible and efficient linear pathway can be proposed starting from the commercially available compound 2-hydroxy-5-methylbenzoic acid :
Bromination: The first step is the regioselective bromination of 2-hydroxy-5-methylbenzoic acid. The powerful ortho, para-directing hydroxyl group and the ortho, para-directing methyl group work in concert to direct the incoming electrophile (Br⁺). The position ortho to the hydroxyl group (C3) is activated and sterically accessible, making it the most likely site for bromination. This reaction yields 3-bromo-2-hydroxy-5-methylbenzoic acid . sigmaaldrich.combldpharm.com
Protection (Optional but Recommended): To prevent side reactions during the subsequent methylation step, the carboxylic acid is often protected as an ester, for example, a methyl ester. This can be achieved using methanol (B129727) in the presence of an acid catalyst (Fischer esterification) or by reaction with a reagent like diazomethane (B1218177). This would form methyl 3-bromo-2-hydroxy-5-methylbenzoate .
Aryl Ether Formation (Methylation): The phenolic hydroxyl group of the intermediate is then methylated. Using the Williamson ether synthesis conditions, the compound is treated with a base like sodium hydride (NaH) followed by a methylating agent such as methyl iodide (CH₃I). masterorganicchemistry.comyoutube.com This step selectively forms the methoxy group, resulting in methyl 3-bromo-2-methoxy-5-methylbenzoate .
Deprotection: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically accomplished by saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous/organic solvent mixture, followed by acidification. chemicalbook.com This step regenerates the carboxylic acid and yields the final product, This compound .
Chemo- and Regioselective Synthesis Considerations
Achieving the desired substitution pattern in this compound requires careful control over both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).
Regioselectivity: The primary challenge in regioselectivity is controlling the position of bromination. When starting with a precursor like 2-methoxy-5-methylbenzoic acid, the methoxy group (-OCH₃) and the methyl group (-CH₃) are both activating and ortho, para-directing, while the carboxylic acid (-COOH) is deactivating and meta-directing. The strong activating nature of the -OCH₃ group would direct bromination to its ortho (C3) and para (C6) positions. The C6 position is sterically hindered by the adjacent carboxyl group. Therefore, bromination is strongly favored at the C3 position, leading to the desired regioisomer. Several methods have been developed for the regioselective bromination of substituted benzoic acids using specific brominating agents and catalysts to maximize the yield of the desired isomer and minimize byproducts. google.comgoogle.com
Chemoselectivity: Chemoselectivity becomes critical during the methylation step of a precursor like 3-bromo-2-hydroxy-5-methylbenzoic acid, which contains two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid.
Selective O-Methylation of the Phenol: The phenolic proton is generally more acidic than the carboxylic acid proton. However, direct methylation can lead to a mixture of products, including methylation of the carboxylate. To ensure only the phenol is methylated, a common strategy is to first protect the carboxylic acid as an ester. Esters are unreactive towards the basic conditions of the Williamson ether synthesis. After methylation of the free hydroxyl group, the ester can be easily hydrolyzed to reveal the carboxylic acid. nih.gov This protection-methylation-deprotection sequence ensures high chemoselectivity.
Green Chemistry Principles and Sustainable Synthetic Routes Development
The development of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Applying these principles to the synthesis of this compound could involve several improvements:
Use of Safer Solvents: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like DMF. wikipedia.orggoogle.com Green chemistry encourages their replacement with safer alternatives such as water, ethanol, isopropanol, or even solvent-free reaction conditions. google.comijisrt.com
Catalytic Reagents: The use of catalytic rather than stoichiometric reagents improves atom economy and reduces waste. For instance, modern Ullmann reactions utilize catalytic amounts of copper complexes, which is a significant improvement over the classical method that required stoichiometric copper. wikipedia.orgnih.gov
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijisrt.com A study on the synthesis of 3-bromobenzoic acid demonstrated a successful solvent-free and catalyst-free approach using sonication, showcasing a novel green methodology. ijisrt.com Adapting such technologies could lead to more sustainable production pathways.
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Chemical Reactivity and Transformations of 3 Bromo 2 Methoxy 5 Methylbenzoic Acid
Reactions of the Carboxyl Group
The carboxyl group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.
The conversion of 3-Bromo-2-methoxy-5-methylbenzoic acid into its corresponding esters is a well-established transformation. This is evidenced by the commercial availability of its methyl ester, methyl 3-bromo-2-methoxy-5-methylbenzoate khanacademy.org. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. To drive the equilibrium towards the product, water is usually removed as it is formed sci-hub.se.
Alternatively, treatment with a diazomethane (B1218177) can also yield methyl esters acs.org. While specific conditions for the esterification of this compound are not detailed in readily available literature, the general principles of esterification of substituted benzoic acids are applicable acs.org. Transesterification, the conversion of one ester to another, is also a feasible reaction for the esters derived from this acid.
Table 1: Known Ester of this compound
| Derivative Name | Formula | CAS Number |
| Methyl 3-bromo-2-methoxy-5-methylbenzoate | C₁₀H₁₁BrO₃ | 13979-62-9 khanacademy.org |
While specific examples of amidation for this compound are not prominently documented, the carboxyl group can be readily converted to an amide. This generally involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Another common method is direct coupling with an amine using a peptide coupling agent. For instance, the related compound, 2-Amino-3-bromo-5-methylbenzoic acid, is noted for its suitability in peptide synthesis, highlighting the utility of such substituted benzoic acids in forming amide bonds ox.ac.uk.
Table 2: General Scheme for Amidation
| Reactant 1 | Reagent(s) | Product Type |
| This compound | 1. SOCl₂ or (COCl)₂2. R₂NH | N,N-disubstituted-3-bromo-2-methoxy-5-methylbenzamide |
| This compound | R₂NH, Coupling Agent (e.g., DCC, HATU) | N,N-disubstituted-3-bromo-2-methoxy-5-methylbenzamide |
The reduction of the carboxylic acid group in this compound to a primary alcohol, (3-Bromo-2-methoxy-5-methylphenyl)methanol, is an expected transformation, although specific literature for this substrate is scarce. Generally, strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for the reduction of benzoic acids quora.com. A convenient method using sodium borohydride (B1222165) and bromine has also been reported for the direct reduction of various benzoic acids to their corresponding alcohols quora.com. The electrochemical reduction of substituted benzoic acids has also been studied nih.govrsc.org.
The partial reduction to the corresponding aldehyde, 3-Bromo-2-methoxy-5-methylbenzaldehyde, is more challenging as it requires milder and more selective reducing agents to prevent over-reduction to the alcohol.
Table 3: General Scheme for Reduction of the Carboxyl Group
| Starting Material | Reagent(s) | Product Type |
| This compound | LiAlH₄ or BH₃·THF | (3-Bromo-2-methoxy-5-methylphenyl)methanol |
| This compound | Milder, selective reducing agents | 3-Bromo-2-methoxy-5-methylbenzaldehyde |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple benzoic acids is typically difficult and requires harsh conditions. However, specialized methods have been developed. For instance, heating sodium salts of carboxylic acids with soda-lime can induce decarboxylation. More advanced methods, such as a photoinduced, copper-catalyzed decarboxylative hydroxylation to yield phenols, have been developed for benzoic acids under mild conditions. The application of such methods to this compound would be expected to yield 2-bromo-1-methoxy-4-methylbenzene or the corresponding phenol (B47542) derivative, respectively.
Table 4: Potential Decarboxylation Products
| Starting Material | Reaction Type | Potential Product |
| This compound | Thermal (with soda-lime) | 2-Bromo-1-methoxy-4-methylbenzene |
| This compound | Decarboxylative Hydroxylation | 3-Bromo-2-methoxy-5-methylphenol |
Transformations of the Aromatic Bromo Substituent
The bromo substituent on the aromatic ring is a key handle for carbon-carbon bond formation through various transition-metal-catalyzed cross-coupling reactions.
The bromo group of this compound makes it a suitable substrate for several important palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a biaryl product. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. Reacting this compound with an arylboronic acid would be expected to replace the bromine atom with the aryl group.
Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne quora.comnih.gov. This would introduce an alkynyl substituent at the 3-position of the benzoic acid ring.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene rsc.org. This provides a method to introduce a vinyl group at the position of the bromine atom.
While specific applications of these reactions to this compound are not widely reported, the general reactivity of aryl bromides in these transformations is a cornerstone of modern organic synthesis rsc.org.
Table 5: General Schemes for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-2-methoxy-5-methylbenzoic acid |
| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-2-methoxy-5-methylbenzoic acid |
| Heck | R'-CH=CH₂ (Alkene) | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-Vinyl-2-methoxy-5-methylbenzoic acid |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The bromine atom in this compound provides a handle for the formation of highly reactive organometallic reagents, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and are widely used in organic synthesis for the formation of new carbon-carbon bonds.
Grignard Reagent Formation:
The reaction of an aryl bromide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of an aryl magnesium bromide, or Grignard reagent. gmu.edu For this compound, the formation of the corresponding Grignard reagent would proceed as follows:
It is important to note that the presence of the acidic proton of the carboxylic acid group is incompatible with the highly basic Grignard reagent. Therefore, the carboxylic acid would need to be protected, for example as an ester, prior to the formation of the Grignard reagent. The resulting Grignard reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide. youtube.comyoutube.com Research on methoxy-substituted aryl bromides has shown that in some cases, the formation of symmetric ketones can be a significant side reaction during Grignard reactions. nih.gov
Organolithium Reagent Formation:
Aryl lithium reagents can be prepared from aryl bromides by reaction with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures in an ethereal solvent. This reaction proceeds via a halogen-metal exchange.
Similar to Grignard reagent formation, the acidic proton of the carboxylic acid must be considered. The alkyllithium reagent will first deprotonate the carboxylic acid, and an excess of the reagent would be required for the subsequent halogen-metal exchange. Organolithium reagents are generally more reactive than their Grignard counterparts and can be used in a similar range of synthetic transformations. youtube.com
Reactivity and Modification of the Methoxy (B1213986) Group
The methoxy group in this compound can undergo specific chemical transformations, most notably O-demethylation to yield the corresponding phenol.
O-Demethylation Reactions and Phenol Formation
The cleavage of the methyl-oxygen bond in aryl methyl ethers is a common transformation in organic synthesis, often employed to unmask a phenolic hydroxyl group. chem-station.com This O-demethylation can be achieved using various reagents, with the choice of reagent often depending on the other functional groups present in the molecule.
Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids such as hydrobromic acid (HBr). chem-station.com For 2-methoxybenzoic acid derivatives, studies have shown that O-demethylation can be effectively achieved. rsc.org The reaction with acidic concentrated lithium bromide (ACLB) has been demonstrated to be an efficient method for the demethylation of lignin-derived aromatic compounds. rsc.org The mechanism involves protonation of the ether oxygen followed by an SN2 attack by the bromide ion on the methyl group. rsc.org The presence of a carboxylic acid group at the ortho position, as in 2-methoxybenzoic acid, can enhance the rate of demethylation, likely due to intramolecular assistance. rsc.orgresearchgate.net
| Reagent | Conditions | Product |
| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to 0 °C) | 3-Bromo-2-hydroxy-5-methylbenzoic acid |
| Hydrobromic acid (HBr) | Heating (e.g., ~130 °C) | 3-Bromo-2-hydroxy-5-methylbenzoic acid |
| Acidic Concentrated Lithium Bromide (ACLB) | Heating (e.g., 110 °C) | 3-Bromo-2-hydroxy-5-methylbenzoic acid |
Electronic and Steric Influence on Aromatic Reactivity
Electronic Effects:
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is activating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions.
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. It also acts as an ortho, para-director in electrophilic aromatic substitution.
Carboxylic Acid Group (-COOH): The carboxylic acid group is a strong electron-withdrawing group through both induction and resonance (-I and -R effects). It is a deactivating group and directs incoming electrophiles to the meta position.
The interplay of these electronic effects governs the electron density at different positions on the aromatic ring, influencing its susceptibility to both electrophilic and nucleophilic attack.
Steric Effects: The presence of the methoxy group ortho to the carboxylic acid group gives rise to the "ortho effect." wikipedia.org This steric hindrance forces the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can inhibit resonance between the carboxyl group and the aromatic ring. wikipedia.orgcdnsciencepub.com This effect generally leads to an increase in the acidity of ortho-substituted benzoic acids compared to their meta and para isomers. wikipedia.org
Functionalization of the Aromatic Methyl Group
The methyl group attached to the aromatic ring provides another site for chemical modification, primarily through free-radical halogenation.
Side-Chain Halogenation and Subsequent Transformations
The benzylic C-H bonds of the methyl group are susceptible to free-radical substitution. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a peroxide. libretexts.orgyoutube.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
The reaction proceeds as follows:
The resulting benzylic bromide is a versatile intermediate that can undergo a variety of subsequent transformations. For example, it can be converted to an alcohol by hydrolysis, an ether by reaction with an alkoxide, a nitrile by reaction with cyanide, or an amine through various amination procedures. It can also serve as a substrate for the formation of organometallic reagents or participate in cross-coupling reactions. The halogenation of the methyl group can proceed further to replace more than one hydrogen atom, leading to di- and tri-halomethyl derivatives, depending on the reaction conditions and the stoichiometry of the halogenating agent. chemguide.co.uk
| Reagent | Conditions | Product |
| N-Bromosuccinimide (NBS), radical initiator | Reflux in CCl₄ or other suitable solvent | 3-Bromo-5-(bromomethyl)-2-methoxybenzoic acid |
| Chlorine (Cl₂), UV light | Boiling, UV irradiation | 3-Bromo-5-(chloromethyl)-2-methoxybenzoic acid |
Selective Oxidation to Aldehydes or Carboxylic Acids
The selective oxidation of the methyl group on the aromatic ring of this compound can theoretically yield either the corresponding aldehyde (3-bromo-5-formyl-2-methoxybenzoic acid) or carboxylic acid (3-bromo-2-methoxy-5-carboxybenzoic acid). The benzylic position of the methyl group is activated towards oxidation due to its proximity to the aromatic ring.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are commonly employed for the oxidation of alkyl side chains on aromatic rings. Typically, these reactions proceed to the carboxylic acid. For instance, the oxidation of 1-bromo-3,5-dimethylbenzene (B43891) with KMnO₄ yields 3-bromo-5-methylbenzoic acid, demonstrating the conversion of a methyl group to a carboxylic acid in a related system. chemicalbook.com It is expected that under similar vigorous conditions, the methyl group of this compound would be oxidized to a carboxyl group.
Table 1: Examples of Oxidation of Substituted Toluenes
| Starting Material | Reagent(s) | Product(s) | Yield (%) |
| 1-bromo-3,5-dimethylbenzene | KMnO₄, H₂O, Pyridine | 3-bromo-5-methylbenzoic acid | 29 |
| (3-bromo-5-methylphenyl)methanol | KMnO₄, H₂O, Acetone | 3-bromo-5-methylbenzoic acid | 60 |
This table presents data for analogous compounds to illustrate the oxidation of a methyl group on a substituted benzene ring.
Aromatic Ring Functionalization and Derivatization
The existing substituents on the benzene ring of this compound direct the regioselectivity of further functionalization. The methoxy group is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing substituent. The bromine atom and the carboxylic acid group are deactivating and meta-directing. The interplay of these directing effects determines the position of incoming electrophiles.
Electrophilic Substitution Reactions at Unsubstituted Positions
The two unsubstituted positions on the aromatic ring are C4 and C6. The directing effects of the existing substituents on these positions are as follows:
Position C4: This position is para to the methoxy group (activating), ortho to the methyl group (activating), meta to the bromine atom (deactivating), and meta to the carboxylic acid group (deactivating).
Position C6: This position is ortho to the methoxy group (activating), meta to the methyl group, ortho to the bromine atom, and ortho to the carboxylic acid group.
Considering the powerful activating and ortho-, para- directing nature of the methoxy group, electrophilic substitution is most likely to occur at the positions activated by it. The C4 position is electronically favored due to the cumulative activating effects of the methoxy and methyl groups. Steric hindrance from the adjacent bromine and carboxylic acid groups might influence the accessibility of the C6 position.
For example, in the nitration of bromobenzene, a mixture of ortho- and para-nitrobenzene is formed, with the para product being major due to reduced steric hindrance. sigmaaldrich.com Applying this principle, electrophilic attack on this compound would be expected to predominantly yield the 4-substituted product.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. In this compound, both the carboxylic acid and the methoxy group can act as DMGs.
Studies on unprotected 2-methoxybenzoic acid have shown that treatment with s-BuLi/TMEDA at low temperatures leads to exclusive deprotonation at the C6 position, which is ortho to the carboxylate group. acs.orgbohrium.comorganic-chemistry.org This is a result of the strong directing ability of the carboxylate. The resulting lithiated species can then be quenched with various electrophiles to introduce a new substituent at the C6 position.
Alternatively, the methoxy group can also direct metalation. However, the carboxylic acid proton is the most acidic and will be deprotonated first. To utilize the methoxy group as the primary DMG, the carboxylic acid would likely need to be protected, for instance, as an ester. In such a protected derivative, metalation would be directed to the C3 position, which is already substituted with bromine, or the C1 position, which is part of the ester. Therefore, leveraging the directing ability of the carboxylate group appears to be the most promising strategy for functionalizing the C6 position.
Table 2: Directed ortho-Metalation of Substituted Benzoic Acids
| Substrate | Base/Solvent | Electrophile | Product | Yield (%) |
| 2-Methoxybenzoic acid | s-BuLi/TMEDA, THF | MeI | 2-Methoxy-6-methylbenzoic acid | 85 |
| 2-Methoxybenzoic acid | s-BuLi/TMEDA, THF | I₂ | 6-Iodo-2-methoxybenzoic acid | 82 |
| 2-Methoxybenzoic acid | n-BuLi/t-BuOK, THF | MeI | 2-Methoxy-3-methylbenzoic acid | 80 |
This table showcases the regioselectivity of directed ortho-metalation on a related benzoic acid derivative.
Introduction of Additional Halogen or Alkyl Substituents
The introduction of additional halogen or alkyl groups onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions, as discussed in section 3.5.1.
For halogenation , reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst could be employed. google.com Given the activating nature of the methoxy and methyl groups, the reaction is expected to be facile and proceed primarily at the C4 position. A patent describing the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid highlights the use of a bromination reagent in the presence of a bromination initiator and sulfuric acid, indicating that such reactions are feasible on related structures. google.com
For alkylation , Friedel-Crafts alkylation could be considered. However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. A more controlled approach would be to use the directed ortho-metalation strategy described in section 3.5.2, followed by quenching with an alkyl halide. This would allow for the regioselective introduction of an alkyl group at the C6 position.
Derivatization Strategies for Advanced Chemical Building Blocks
Synthesis of Diverse Ester Derivatives for Specific Applications
The conversion of the carboxylic acid moiety of 3-Bromo-2-methoxy-5-methylbenzoic acid into various ester derivatives is a fundamental strategy to modify its physicochemical properties, such as solubility, lipophilicity, and reactivity. A primary and well-established method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an excess of a chosen alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. youtube.comnih.gov
For instance, the synthesis of methyl 3-bromo-2-methoxy-5-methylbenzoate can be readily achieved by reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid. youtube.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) until the starting material is consumed.
| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Conditions |
| This compound | Methanol | Sulfuric Acid (catalytic) | Methyl 3-bromo-2-methoxy-5-methylbenzoate | Reflux |
| This compound | Ethanol | Sulfuric Acid (catalytic) | Ethyl 3-bromo-2-methoxy-5-methylbenzoate | Reflux |
| This compound | Isopropanol | Sulfuric Acid (catalytic) | Isopropyl 3-bromo-2-methoxy-5-methylbenzoate | Reflux |
The selection of the alcohol component is critical and is dictated by the desired properties of the final ester. For example, using longer chain or more complex alcohols can significantly increase the lipophilicity of the resulting derivative.
Preparation of Amide and Hydrazide Conjugates
The synthesis of amide and hydrazide derivatives from this compound introduces new functional groups that can participate in hydrogen bonding and other molecular interactions, which is of particular interest in medicinal chemistry and material science.
A common and efficient method for amide bond formation involves the use of coupling agents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are widely employed. nih.govresearchgate.netcommonorganicchemistry.com This method proceeds under mild conditions and is tolerant of a wide range of functional groups. The reaction involves the formation of a highly reactive O-acylisourea intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide.
The general procedure involves dissolving this compound in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of EDC, HOBt, and the desired amine. A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
| Starting Material | Reagents | Product Class |
| This compound | Amine, EDC, HOBt, DIPEA | N-substituted amides |
Hydrazide derivatives are typically synthesized from the corresponding esters. For example, methyl 3-bromo-2-methoxy-5-methylbenzoate can be converted to 3-bromo-2-methoxy-5-methylbenzohydrazide by treatment with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol or ethanol. uni.lu This nucleophilic acyl substitution reaction is generally efficient and proceeds by refluxing the ester with an excess of hydrazine hydrate.
Formation of Nitrile and Other Cyano-Derivatives
The nitrile functional group is a valuable synthon in organic chemistry, serving as a precursor to amines, carboxylic acids, and various heterocyclic compounds. The conversion of this compound to its corresponding nitrile, 3-bromo-2-methoxy-5-methylbenzonitrile, is typically achieved through a two-step process. First, the carboxylic acid is converted to a primary amide, 3-bromo-2-methoxy-5-methylbenzamide, as described in the previous section. Subsequently, the primary amide is dehydrated to yield the nitrile.
Several reagents are effective for the dehydration of primary amides. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). The choice of reagent can depend on the sensitivity of other functional groups present in the molecule. The reaction generally involves heating the amide with the dehydrating agent, often in an inert solvent.
| Starting Material | Reagent | Product |
| 3-bromo-2-methoxy-5-methylbenzamide | Phosphorus pentoxide (P₂O₅) | 3-bromo-2-methoxy-5-methylbenzonitrile |
| 3-bromo-2-methoxy-5-methylbenzamide | Phosphorus oxychloride (POCl₃) | 3-bromo-2-methoxy-5-methylbenzonitrile |
| 3-bromo-2-methoxy-5-methylbenzamide | Thionyl chloride (SOCl₂) | 3-bromo-2-methoxy-5-methylbenzonitrile |
Development of Polyfunctional Scaffolds via Sequential Transformations
The bromine atom on the aromatic ring of this compound and its derivatives serves as a key handle for further functionalization through various cross-coupling reactions. This allows for the development of highly complex and polyfunctional scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are particularly powerful tools for this purpose.
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the bromo-substituted aromatic ring and an organoboron compound, typically a boronic acid or a boronic ester. nih.gov For example, methyl 3-bromo-2-methoxy-5-methylbenzoate can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to introduce new carbon substituents at the 3-position.
The Sonogashira coupling reaction provides a route to introduce alkyne moieties by coupling the aryl bromide with a terminal alkyne. researchgate.netwikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
These cross-coupling reactions can be performed sequentially with other derivatization methods. For instance, a Suzuki coupling could be performed on methyl 3-bromo-2-methoxy-5-methylbenzoate, followed by hydrolysis of the ester to the carboxylic acid, and subsequent conversion to an amide or hydrazide. This sequential approach allows for the systematic and controlled construction of highly functionalized molecules with tailored properties.
| Reaction Type | Reactants | Catalyst System | Product Feature |
| Suzuki Coupling | This compound derivative, Boronic acid/ester | Palladium catalyst, Base | Aryl or vinyl substituent at the 3-position |
| Sonogashira Coupling | This compound derivative, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl substituent at the 3-position |
By employing these derivatization strategies, this compound can be elaborated into a vast library of compounds with diverse functionalities, paving the way for the discovery of new materials and therapeutic agents.
Applications in Advanced Organic Chemistry and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
As a tailored building block, 3-Bromo-2-methoxy-5-methylbenzoic acid serves as a crucial starting point for the synthesis of a variety of complex organic molecules. Its functional groups allow for a wide array of chemical transformations, making it an important intermediate in several key industries.
While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, its structural analogs are prominent in the pharmaceutical industry. For instance, related brominated and methoxylated benzoic acid derivatives are recognized as key intermediates in the synthesis of various therapeutic agents. A notable example is the use of 2-bromo-5-methoxybenzoic acid as a key intermediate in the synthesis of Urolithin A, a metabolite with potential benefits in mitochondrial health and muscle aging. google.com Furthermore, patent literature highlights that compounds like 5-bromo-2-alkylbenzoic acids are valuable synthetic intermediates for antidiabetic drugs. youtube.com The structural similarities suggest that this compound holds significant potential as a precursor for novel pharmaceutical compounds, offering a scaffold for medicinal chemists to develop new drugs.
In the agrochemical sector, substituted benzoic acids are fundamental to the development of new pesticides and herbicides. A patent for the closely related compound, 3-bromo-4-methoxybenzoic acid, demonstrates its application in agriculture, exhibiting inhibitory effects against various plant pathogens and weeds. google.com This underscores the potential of this compound as a building block for novel agrochemicals. The presence of the bromine atom and the specific substitution pattern can be leveraged to create new active ingredients with desired biological activities and environmental profiles.
The total synthesis of complex natural products is a significant challenge in organic chemistry. While no specific total synthesis employing this compound as a starting material is prominently reported, the use of substituted benzoic acids as key fragments is a common strategy. The functional handles on this compound—the carboxylic acid, the bromine atom, and the methoxy (B1213986) and methyl groups—provide multiple points for elaboration and coupling reactions, making it a plausible, though currently undocumented, starting point for the synthesis of natural product analogs or complex molecular scaffolds.
Integration into Supramolecular Architectures
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound, with its capacity for hydrogen bonding and other intermolecular interactions, is a candidate for the construction of such ordered assemblies.
Similarly, in COF synthesis, substituted benzoic acids can act as catalysts or be incorporated into the framework itself. rsc.orgdigitellinc.comnih.gov The bromine atom on this compound could serve as a site for post-synthetic modification, allowing for the introduction of further functionality into the MOF or COF structure. Although the direct use of this compound as a linker in a reported MOF or COF is not found, the extensive research into functionalized benzoic acids for these applications strongly suggests its potential in creating novel porous materials with tailored properties. rsc.orgnih.govrsc.orgdigitellinc.comnih.gov
Utilization in Polymer Chemistry and Functional Macromolecule Synthesis
There is no available research to suggest that this compound has been utilized as a monomer, initiator, or modifying agent in polymer chemistry for the synthesis of functional macromolecules. General studies on benzoic acid derivatives have shown their potential inclusion in polymer matrices. For instance, benzoic acid itself can be segregated in the crystalline cavities of polymers like syndiotactic polystyrene, but specific data for this compound is absent. mdpi.com
Ligand Design and Catalysis (e.g., as a backbone for chiral ligands or catalysts)
The potential of this compound as a precursor or backbone for the design of chiral ligands or catalysts has not been explored in the available scientific literature. While the structural motifs of substituted benzoic acids are common in ligand development for catalysis, for example in Rhodium-catalyzed C-H olefination of other benzoic acid derivatives, no such applications have been reported for this compound specifically. nih.gov The unique substitution pattern of this molecule, featuring bromo, methoxy, and methyl groups, could theoretically offer steric and electronic properties of interest for a ligand, but this remains a hypothetical application without direct research evidence.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-Bromo-2-methoxy-5-methylbenzoic acid. researchgate.netresearchgate.net These calculations provide a detailed picture of how electrons are distributed across the molecule, which in turn governs its stability and chemical behavior.
The electronic properties of the substituted benzene (B151609) ring are determined by the interplay of its three substituents: a bromo group, a methoxy (B1213986) group, and a methyl group.
Bromo Group (-Br): Acts as a deactivating group due to its electron-withdrawing inductive effect, while also being an ortho-, para-director in electrophilic aromatic substitution.
Methoxy Group (-OCH₃): Is an activating group, donating electron density to the ring through a resonance effect, which generally outweighs its inductive withdrawal. This effect enhances reactivity towards electrophiles, particularly at the ortho and para positions. nist.govwikipedia.orgsigmaaldrich.com
Methyl Group (-CH₃): Is a weakly activating group, donating electron density via an inductive effect.
The combination of these groups on the benzoic acid framework creates a unique electronic landscape. DFT calculations can quantify these effects by computing key parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap suggests higher reactivity. nih.govniscpr.res.in
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density distribution. researchgate.netniscpr.res.in For this molecule, the MEP would show negative potential (red/yellow) around the electron-rich oxygen atoms of the carboxylic and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic proton of the carboxyl group. Analysis of Mulliken atomic charges provides a quantitative measure of charge distribution, highlighting the partial positive and negative charges on individual atoms. researchgate.net
Representative Data from DFT Calculations for Substituted Benzoic Acids:
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV to -7.5 eV | Indicates the energy of the outermost electrons; higher values suggest a greater tendency to donate electrons. |
| LUMO Energy | -1.0 eV to -2.0 eV | Indicates the energy of the lowest empty orbital; lower values suggest a greater ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 eV to 6.5 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov |
| Dipole Moment | 2.0 to 3.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. researchgate.net |
| Mulliken Charge on C(COOH) | +0.4 to +0.6 | A significant positive charge on the carboxylic carbon makes it a prime target for nucleophilic attack. |
| Mulliken Charge on O(C=O) | -0.5 to -0.7 | A high negative charge indicates a site prone to interaction with electrophiles or proton donors. |
Note: The values in this table are illustrative and based on typical DFT calculations for similarly substituted aromatic compounds. Specific values for this compound would require dedicated computation.
Mechanistic Studies of Key Reactions Involving this compound
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. nih.govresearchgate.netnih.gov For this compound, several reaction types are of interest, including electrophilic aromatic substitution and reactions at the carboxylic acid group.
Electrophilic Aromatic Substitution: The existing substituents direct the position of any new incoming electrophile. The methoxy group is a strong activating ortho-, para-director, while the bromo and methyl groups are also ortho-, para-directors. Given the substitution pattern, the most likely position for further substitution would be the carbon atom ortho to the activating methoxy group and meta to the bromo group. Computational modeling can confirm this by calculating the activation energies for attack at each possible position on the ring. The pathway with the lowest energy transition state is the most favorable. researchgate.net DFT calculations can map the entire reaction coordinate, from reactants to intermediates (like the Wheland intermediate) and finally to products, providing a detailed energy profile of the reaction. researchgate.net
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo reactions like esterification or amidation. Computational studies can model these processes, for example, by simulating the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol or amine. cbseacademic.nic.in These models help in understanding the role of catalysts (like acids) and predicting reaction rates by calculating the Gibbs free energy of activation. acs.orgnih.gov Studies on similar benzoic acids show that such computational approaches can successfully reproduce experimental outcomes and clarify the role of various intermediates. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are critical to its properties and interactions. Conformational analysis involves identifying the most stable arrangements of the molecule's atoms. Key areas of flexibility include rotation around the C-COOH and C-OCH₃ single bonds.
Conformational Analysis: Computational methods can perform a potential energy surface scan by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies low-energy, stable conformations. For instance, the orientation of the carboxylic acid group relative to the benzene ring (whether the O-H bond is syn or anti-periplanar to the C-C bond) and the orientation of the methoxy group's methyl group relative to the ring are important. Intramolecular hydrogen bonding between the methoxy oxygen and the carboxylic hydrogen might stabilize certain conformations, a phenomenon well-studied in related compounds like 2-methoxybenzoic acid. wikipedia.orgsigmaaldrich.com
Molecular Dynamics (MD) Simulations: While conformational analysis provides static pictures, MD simulations offer a dynamic view of the molecule's behavior over time. rsc.orgnih.gov By simulating the movements of atoms at a given temperature, MD can explore the conformational landscape and the transitions between different stable states. nih.govacs.org When performed in a simulated solvent like water, MD can also reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds with solvent molecules. bohrium.com This is crucial for understanding its behavior in solution. For aromatic molecules, MD simulations can also shed light on aggregation behavior, such as π–π stacking between benzene rings, which can influence crystallization and other bulk properties. mdpi.com
Prediction of Spectroscopic Parameters and Reactivity Trends
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. ucl.ac.uk
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netucl.ac.uk The predicted spectrum for this compound would show distinct signals for the two aromatic protons, the methyl protons, the methoxy protons, and the acidic proton. The chemical shifts would be influenced by the electronic effects of the substituents. For example, the carbon atom attached to the electron-withdrawing bromine would be deshielded, shifting its signal downfield.
Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated computationally. researchgate.net These frequencies can be directly compared to experimental FT-IR and Raman spectra. Key predicted peaks would include the characteristic C=O and O-H stretching of the carboxylic acid, C-O stretching of the methoxy group, and various C-H and C-C vibrations of the aromatic ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-visible range. acs.orgacs.org The calculations can predict the λ_max (wavelength of maximum absorbance) values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in interpreting the experimental UV-Vis spectrum and understanding the electronic transitions within the molecule.
Representative Predicted Spectroscopic Data:
| Spectroscopy Type | Predicted Feature | Influencing Factors |
| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm | Electronic environment created by Br, OCH₃, and COOH groups. |
| Methoxy protons: ~3.8-4.0 ppm | Shielding by the adjacent oxygen atom. | |
| ¹³C NMR | Carboxylic carbon: ~165-175 ppm | Deshielding effect of the attached oxygen atoms. |
| Aromatic carbons: ~110-160 ppm | Complex shifts based on combined substituent effects (inductive vs. resonance). | |
| FT-IR | C=O stretch: ~1700-1730 cm⁻¹ | Hydrogen bonding can lower this frequency. |
| O-H stretch: ~2500-3300 cm⁻¹ (broad) | Characteristic broad peak for a carboxylic acid dimer. | |
| UV-Vis (λ_max) | ~250-300 nm | π → π* transitions of the substituted benzene ring. |
Note: These are representative ranges. Precise values are obtained through specific calculations.
Computational Design of Novel Derivatives and Reaction Pathways
One of the most powerful applications of computational chemistry is the in silico design of new molecules and reaction pathways. acs.orgnih.gov Using this compound as a starting scaffold, chemists can computationally explore numerous derivatives to identify candidates with enhanced or novel properties before committing to laboratory synthesis. tandfonline.com
Design of Novel Derivatives: By systematically modifying the functional groups on the parent molecule, researchers can tune its properties. For example:
Modifying Reactivity: Replacing the bromo group with other halogens (fluoro, chloro) or with electron-donating groups could alter the electronic landscape and reactivity of the aromatic ring.
Improving Biological Activity: If the molecule is a lead compound in drug discovery, derivatives can be designed to improve binding to a specific biological target, such as an enzyme active site. niscpr.res.intandfonline.com Computational docking simulations can predict the binding affinity of these new derivatives.
Tailoring Physical Properties: Altering substituents can change properties like solubility, melting point, and liquid crystal behavior. nih.gov
Exploring New Reaction Pathways: Computational methods can be used to explore entirely new synthetic routes. nih.govresearchgate.net By modeling hypothetical reactions and calculating their energy barriers, chemists can assess the feasibility of a proposed synthesis. This can lead to the discovery of more efficient, selective, or environmentally friendly reaction conditions. For example, computational screening could identify novel catalysts for reactions involving the C-Br bond or the carboxylic acid group. researchgate.net This predictive power accelerates the discovery process and reduces the trial-and-error nature of traditional chemical synthesis.
Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3-Bromo-2-methoxy-5-methylbenzoic acid by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| COOH | > 10 | Singlet |
| Ar-H | 7.0 - 8.0 | Doublet, Doublet |
| OCH₃ | ~3.9 | Singlet |
| CH₃ | ~2.4 | Singlet |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon of the carboxylic acid appearing significantly downfield. The aromatic carbons would resonate in the typical range for substituted benzenes, and the methyl and methoxy (B1213986) carbons would appear at higher fields.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165 - 175 |
| Ar-C (Substituted) | 110 - 160 |
| Ar-CH | 115 - 135 |
| OCH₃ | 55 - 65 |
| CH₃ | 20 - 25 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₉H₉BrO₃), the exact mass can be calculated. The presence of bromine is a key diagnostic feature in the mass spectrum, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. While a specific experimental mass spectrum for this compound is not available, data for related compounds such as 3-bromo-5-methylbenzoic acid shows the molecular ion peaks at m/z 212.9 and 215 [M+H]⁺, confirming the presence of bromine. chemicalbook.com
Predicted Mass Spectrometry Data:
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Notes |
| [M]⁺ | 243.97 | 245.97 | Molecular ion |
| [M-CH₃]⁺ | 228.95 | 230.95 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 212.94 | 214.94 | Loss of a methoxy radical |
| [M-COOH]⁺ | 198.98 | 200.98 | Loss of a carboxyl radical |
| [M-Br]⁺ | 165.05 | - | Loss of a bromine radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. researchgate.net Therefore, experimental data on its solid-state conformation, crystal packing, and hydrogen bonding network are not available. Obtaining single crystals of sufficient quality would be a prerequisite for such a study.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Although specific FT-IR and Raman spectra for this compound are not documented in the provided search results, the expected absorption bands can be inferred from its structure. The presence of a carboxylic acid, a methoxy group, a methyl group, and a substituted benzene (B151609) ring will give rise to a series of characteristic vibrations. For comparison, FT-IR spectra have been recorded for the related compound 5-Bromo-2-methoxybenzoic acid. nih.gov
Expected FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, hydrogen-bonded | 2500 - 3300 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Carboxylic Acid/Ether) | Stretching | 1210 - 1320 |
| C-Br | Stretching | 500 - 600 |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The benzene ring in this compound acts as a chromophore.
While no specific UV-Vis spectral data for this compound was found, the spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands are influenced by the auxochromic effects of the bromine, methoxy, methyl, and carboxylic acid substituents. For context, UV/Visible spectral data is available for the related compound p-toluic acid (4-methylbenzoic acid). nist.gov
Expected UV-Vis Absorption Maxima (λmax):
| Transition | Predicted Wavelength Range (nm) |
| π → π | 200 - 280 |
| n → π | > 280 (weak) |
Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since this compound is an achiral molecule, it does not exhibit optical activity. Therefore, chiroptical spectroscopy is not applicable for the structural elucidation of this compound itself. This technique would only become relevant if chiral derivatives of the compound were to be synthesized and their absolute stereochemistry needed to be determined.
Future Research Directions and Emerging Opportunities
Development of Novel Stereoselective Synthetic Pathways to Chiral Analogs
The development of stereoselective synthetic methods is a cornerstone of modern medicinal chemistry and materials science. For a molecule like 3-Bromo-2-methoxy-5-methylbenzoic acid, which is itself achiral, the introduction of chirality would be a pivotal step toward creating novel analogues with potentially unique biological activities or material properties. Future research could focus on introducing chiral centers into the molecule, for instance, by stereoselective modification of the methyl group or by introducing chiral substituents.
Iterative design and biophysical characterization, which have been successfully used to develop potent and selective inhibitors for biological targets like the PCAF bromodomain, could guide the synthesis of chiral analogs of this compound. nih.gov The synthesis of enantiopure compounds, as demonstrated with the inhibitor L-45 from (1R,2S)-(-)-norephedrine, highlights a potential pathway for creating stereochemically defined derivatives. nih.gov
Research efforts would likely involve asymmetric catalysis to install stereocenters with high enantiomeric excess. The exploration of chiral auxiliaries or catalysts in reactions involving the aromatic ring or its substituents would be a primary focus. The resulting chiral analogues would be of significant interest for screening in drug discovery programs, where stereochemistry often dictates efficacy and selectivity.
Exploration of Bio-orthogonal Reaction Chemistries
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov The functional groups present in this compound—a carboxylic acid, a bromo substituent, and a methoxy (B1213986) group—offer potential handles for bio-orthogonal transformations, although direct application would require modification.
A key area of future research would be the derivatization of this compound to incorporate moieties known to participate in bio-orthogonal reactions. For example, the carboxylic acid could be coupled to a molecule containing a strained alkyne or alkene for participation in strain-promoted cycloadditions, or a tetrazine for inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govresearchgate.net The IEDDA reaction is particularly notable for its rapid kinetics and biocompatibility, yielding only nitrogen gas as a byproduct. nih.gov
The table below summarizes prominent bio-orthogonal reactions that could be targeted through the derivatization of this compound.
| Reaction Type | Reacting Partners | Key Features | Potential Application |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Copper-free, highly selective nih.gov | Labeling of biomolecules |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast kinetics, biocompatible nih.govresearchgate.net | In vivo imaging and diagnostics |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine (B178648) | Forms stable C=N bond nih.gov | Conjugation and tagging |
| Staudinger Ligation | Azide + Phosphine | Forms a stable amide bond nih.gov | Protein modification |
By functionalizing this compound with one of these reactive handles, it could be transformed into a tool for chemical biology, enabling the tracking and labeling of complex biological systems. researchgate.net
Integration into Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages for the synthesis of fine chemicals, including improved safety, efficiency, and scalability. nih.gov The synthesis of substituted benzoic acids and their derivatives has been shown to benefit from flow chemistry approaches. acs.orgacs.org
For instance, the scale-up synthesis of 5-cyano-2-formylbenzoic acid has been successfully achieved using continuous flow-flash chemistry, where a highly reactive aryllithium intermediate was generated and reacted within seconds—a process difficult to control in a traditional batch setup. acs.org This demonstrates the potential for flow chemistry to handle reactive intermediates in the synthesis of complex benzoic acid derivatives. Similarly, the alkylation of para-substituted benzoic acids has been studied in continuous flow microreactors, allowing for precise control of reaction parameters and the determination of kinetic data with minimal substrate usage. acs.org
Future research could adapt these principles for the large-scale synthesis of this compound. A potential flow process could involve the continuous bromination of a precursor, followed by methoxylation and oxidation in a multi-step, integrated flow system. The benefits would include reduced reaction times, higher yields, and a safer manufacturing process, making the compound more accessible for further research and potential commercial applications.
| Flow Chemistry Application | Precedent Compound | Key Advantages Observed | Potential for Target Compound |
| Br/Li Exchange and Formylation | Isopropyl 2-bromo-5-cyanobenzoate | Control of highly reactive intermediates, rapid reaction (0.1s), scalable production (237g in 270 min) acs.org | Enables complex functionalization reactions that are difficult in batch. |
| Alkylation | para-Substituted benzoic acids | Precise kinetic control, use of minimal substrate (<0.5 mmol), investigation of reaction mechanisms acs.org | Optimization of derivatization reactions and rapid library synthesis. |
| Multi-step Synthesis | 4,6-dichloropyrimidine | Telescoped reaction steps without intermediate isolation, high temperatures, and efficient screening of conditions nih.gov | Development of an integrated, end-to-end synthesis from simple precursors. |
Advanced Material Science Applications, Including Responsive Materials
Substituted benzoic acids are fundamental building blocks in material science, valued for their ability to form hydrogen bonds and participate in self-assembly processes. acs.org The specific substitution pattern of this compound could give rise to unique intermolecular interactions, such as hydrogen bonding via the carboxylic acid, and halogen bonding via the bromine atom. These interactions can be exploited to create ordered supramolecular structures, including liquid crystals or responsive materials.
Investigations into the self-association behavior of this compound in various solvents could reveal its propensity to form dimers or other aggregates, which is a critical first step in designing crystalline materials with desired properties. acs.org
Design of Next-Generation Chemical Probes and Tags
Chemical probes are small molecules used to study biological systems, often by selectively binding to a specific protein target. nih.gov The design of such probes requires a deep understanding of structure-activity relationships (SAR). While no specific targets for this compound have been identified, its structure serves as a potential scaffold for inhibitor design.
Guided by computational modeling and SAR studies, as has been done for Mcl-1/Bfl-1 dual inhibitors based on a 2,5-substituted benzoic acid scaffold, analogues of this compound could be designed to target specific protein binding pockets. nih.gov The bromo-substituent, for example, can form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding. The methoxy and methyl groups can be modified to explore steric and electronic effects on binding affinity and selectivity.
Furthermore, by incorporating a reporter group (like a fluorophore) or a reactive handle for bio-orthogonal chemistry, derivatives of this compound could be converted into activity-based protein profiling (ABPP) probes or imaging agents. nih.gov This would transform the molecule from a simple building block into a sophisticated tool for elucidating biological function and validating new drug targets, contributing to the field of next-generation organic chemistry for labeling and imaging. nih.govduke.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-2-methoxy-5-methylbenzoic acid, and what reaction conditions critically influence yield?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid precursor. For example:
- Step 1 : Bromination of 2-methoxy-5-methylbenzoic acid using bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperatures (0–25°C) to direct bromine substitution at the 3-position.
- Step 2 : Purification via recrystallization in ethanol/water mixtures to isolate the product. Yield optimization depends on stoichiometric control of brominating agents and reaction time .
- Alternative Route : Oxidation of 3-bromo-2-methoxy-5-methylbenzaldehyde (synthesized via formylation of brominated toluene derivatives) using potassium permanganate (KMnO₄) in acidic conditions to convert the aldehyde group to a carboxylic acid .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by bromine’s deshielding effects).
- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 254 nm).
- Melting Point Analysis : Compare observed mp (e.g., ~180–182°C) with literature values to detect impurities .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methoxy and methyl groups at positions 2 and 5 create steric hindrance, slowing nucleophilic attacks but directing coupling reactions (e.g., Suzuki-Miyaura) to the bromine site.
- Electronic Effects : The electron-withdrawing carboxylic acid group meta to bromine enhances electrophilicity at the 3-position, facilitating Pd-catalyzed couplings. Optimize using Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C for 12 hours .
- Contradiction Analysis : Conflicting reports on coupling efficiency may arise from solvent polarity (DMSO vs. THF) or Pd catalyst loading (1–5 mol%). Systematic screening via Design of Experiments (DoE) is recommended .
Q. What strategies resolve contradictions in reported yields for nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Case Study : Substitution of bromine with cyano groups using KCN in DMF yields 30–70% in literature. Discrepancies may stem from:
- Moisture Sensitivity : Anhydrous conditions (molecular sieves) improve cyanide activity.
- Temperature : Reactions at 100°C favor kinetics but may degrade the product.
- Byproduct Analysis : Use LC-MS to detect hydrolyzed intermediates (e.g., carboxylic acid derivatives) and adjust pH to stabilize the reaction .
Q. How can this compound be applied in enzyme inhibition studies, and what experimental designs are optimal?
- Methodological Answer :
- Target Identification : The bromine and methoxy groups mimic tyrosine residues in enzyme active sites, making it a candidate for kinase or phosphatase inhibition assays.
- Assay Design :
- Fluorescence Polarization : Label the compound with FITC and measure binding affinity to purified enzymes (e.g., PTP1B).
- IC₅₀ Determination : Use a dose-response curve (0.1–100 µM) in triplicate, with ATPase activity measured via malachite green assay.
- Data Validation : Compare with control inhibitors (e.g., sodium orthovanadate) and validate via X-ray crystallography if co-crystals form .
Data-Driven Research Challenges
Q. What computational methods predict the biological activity of derivatives of this compound?
- Methodological Answer :
- QSAR Modeling : Use Gaussian 16 to calculate electrostatic potential maps, correlating bromine’s σ-hole with binding energy to protein targets.
- Docking Studies (AutoDock Vina) : Simulate interactions with COX-2 or β-lactamase active sites, prioritizing derivatives with ΔG < -8 kcal/mol.
- Validation : Synthesize top candidates (e.g., 3-cyano-2-methoxy-5-methyl derivatives) and test in vitro .
Q. How do pH and solvent systems affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Profiling :
- pH 2–4 (Gastric Conditions) : Rapid hydrolysis of the methoxy group occurs; use HPLC to quantify degradation products.
- pH 7.4 (Physiological Buffer) : Stable for >24 hours with <5% degradation.
- Solvent Effects : Aqueous DMSO (10%) enhances solubility without compromising stability. Avoid DMF due to carbamate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
